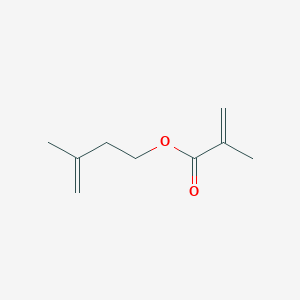
3-Methyl-3-buten-1-yl 2-methyl-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methyl-3-buten-1-yl 2-methyl-2-propenoate can be synthesized through the esterification of methacrylic acid with 3-methyl-3-buten-1-ol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then subjected to distillation and other purification steps to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-buten-1-yl 2-methyl-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
3-Methyl-3-buten-1-yl 2-methyl-2-propenoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Studied for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Investigated for its role in creating medical devices and implants.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 3-methyl-3-buten-1-yl 2-methyl-2-propenoate involves its ability to undergo polymerization reactions. The compound contains both a methacrylate group and an isoprenyl group, which can participate in free radical polymerization. The methacrylate group undergoes addition reactions with free radicals, leading to the formation of long polymer chains. The isoprenyl group provides flexibility and enhances the mechanical properties of the resulting polymers .
Comparación Con Compuestos Similares
Similar Compounds
Isoprenyl acetate: Similar in structure but contains an acetate group instead of a methacrylate group.
3-Methyl-3-buten-1-yl acetate: Another ester with similar reactivity but different applications.
Methacrylic acid: The parent compound used in the synthesis of 3-methyl-3-buten-1-yl 2-methyl-2-propenoate.
Uniqueness
This compound is unique due to its dual functionality, combining the properties of both methacrylate and isoprenyl groups. This dual functionality allows for the synthesis of polymers with enhanced mechanical properties and flexibility, making it valuable in various industrial and medical applications .
Propiedades
Número CAS |
156291-88-2 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-methylbut-3-enyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-7(2)5-6-11-9(10)8(3)4/h1,3,5-6H2,2,4H3 |
Clave InChI |
AHRHOJAODFDUBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




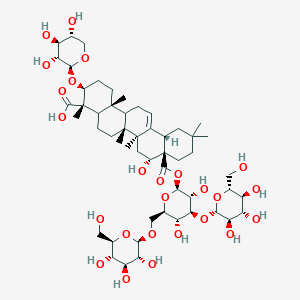
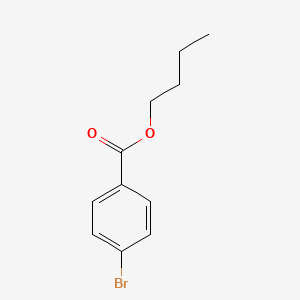

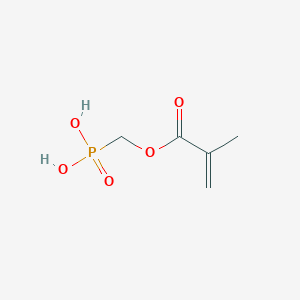

![1-Phenyl-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079228.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079246.png)
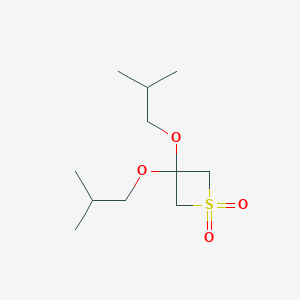
pyrazole-3-(15N)carbonitrile](/img/structure/B14079255.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14079259.png)

